2-Chloro-5-ethyl-4,6-dimethylpyrimidine
Description
2-Chloro-5-ethyl-4,6-dimethylpyrimidine is a halogenated pyrimidine derivative with substituents at positions 2 (chloro), 4,6 (methyl), and 5 (ethyl). Pyrimidines are heterocyclic aromatic compounds critical in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and ability to participate in hydrogen bonding.
Properties
Molecular Formula |
C8H11ClN2 |
|---|---|
Molecular Weight |
170.64 g/mol |
IUPAC Name |
2-chloro-5-ethyl-4,6-dimethylpyrimidine |
InChI |
InChI=1S/C8H11ClN2/c1-4-7-5(2)10-8(9)11-6(7)3/h4H2,1-3H3 |
InChI Key |
HEVMLRSJVWFVGE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=C(N=C1C)Cl)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Reactivity and Interactions
- 2-Amino-4,6-dimethylpyrimidine: The amino group at position 2 increases hydrogen-bonding capacity, enabling co-crystal formation with diclofenac via strong N–H···O interactions. In contrast, the chloro group in 2-Chloro-5-ethyl-4,6-dimethylpyrimidine reduces nitrogen basicity, favoring hydrophobic interactions over salt formation .
- 5-Bromo-2-chloro-4,6-dimethylpyrimidine : Bromine at position 5 introduces greater polarizability and molecular weight (221.48 g/mol vs. ~186.67 g/mol for the target compound). The bromo substituent may enhance halogen bonding, whereas the ethyl group in the target compound improves lipophilicity .
- 4,6-Dichloro-5-methoxypyrimidine: Methoxy at position 5 provides electron-donating effects, stabilizing the ring.
Physical Properties
Research Findings and Implications
- Pharmaceutical Relevance: Amino- and hydroxy-substituted pyrimidines are preferred for co-crystallization with APIs, while chloro/ethyl derivatives may optimize lipid solubility for enhanced bioavailability in lipophilic matrices .
- Synthetic Flexibility : The ethyl group in this compound offers a handle for further alkylation or cross-coupling reactions, contrasting with bromo analogs that may undergo Suzuki-Miyaura coupling .
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